molecular formula C7H7F3N2O2S B6215163 4-methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2728110-95-8

4-methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6215163
CAS No.: 2728110-95-8
M. Wt: 240.2
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Description

4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H7F3N2O2S It is characterized by the presence of a methanesulfonyl group, a trifluoromethyl group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-trifluoromethylpyridine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures (around 130°C) for several hours. After the reaction is complete, the product is isolated through extraction and purification processes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of specific enzymatic functions .

Comparison with Similar Compounds

    2-Amino-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and amine groups but lacks the methanesulfonyl group.

    4-(Trifluoromethyl)pyridine-2-amine: Similar structure but without the methanesulfonyl group.

Uniqueness: 4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the methanesulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2728110-95-8

Molecular Formula

C7H7F3N2O2S

Molecular Weight

240.2

Purity

95

Origin of Product

United States

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